molecular formula C10H11F3O3 B1603473 1-[2-Methoxy-5-(trifluoromethoxy)phenyl]ethan-1-ol CAS No. 468074-91-1

1-[2-Methoxy-5-(trifluoromethoxy)phenyl]ethan-1-ol

Cat. No. B1603473
CAS RN: 468074-91-1
M. Wt: 236.19 g/mol
InChI Key: DKUPMKWSJITPFC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

“1-[2-Methoxy-5-(trifluoromethoxy)phenyl]ethan-1-ol” is a chemical compound with the empirical formula C9H9F3O3 . It is a solid substance .


Molecular Structure Analysis

The molecular weight of “this compound” is 222.16 . The SMILES string representation is FC(F)(F)OC(C=C1)=CC(CO)=C1OC , and the InChI string is 1S/C9H9F3O3/c1-14-8-3-2-7(4-6(8)5-13)15-9(10,11)12/h2-4,13H,5H2,1H3 .


Physical And Chemical Properties Analysis

“this compound” is a solid substance . More specific physical and chemical properties were not found in the search results.

Scientific Research Applications

  • Lignin Model Studies : Research into the acidolysis of dimeric non-phenolic β-O-4-type lignin model compounds highlights the importance of understanding the chemical behavior of methoxy and trifluoromethoxy substituted phenyl ethanols in aqueous acidic conditions. These studies contribute to the broader field of lignin valorization, aiming to convert lignin into valuable chemicals or fuels (T. Yokoyama, 2015).

  • Renewable Resources : Conversion of plant biomass to furan derivatives and the subsequent application of these derivatives in producing polymers, functional materials, and fuels are crucial for sustainable chemistry. Methoxy and trifluoromethoxy groups play significant roles in the synthesis of intermediates such as hydroxymethylfurfural (HMF), a platform chemical for deriving bio-based products (V. M. Chernyshev, O. A. Kravchenko, V. Ananikov, 2017).

  • Environmental Fate of Chemical Derivatives : Studies on the environmental behavior of alkylphenol ethoxylates (APEs) and their degradation products, which might share structural similarities with methoxy and trifluoromethoxy substituted compounds, shed light on the potential environmental impact, including bioaccumulation and endocrine disruption effects of such chemicals (G. Ying, B. Williams, R. Kookana, 2002).

properties

IUPAC Name

1-[2-methoxy-5-(trifluoromethoxy)phenyl]ethanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H11F3O3/c1-6(14)8-5-7(16-10(11,12)13)3-4-9(8)15-2/h3-6,14H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DKUPMKWSJITPFC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C1=C(C=CC(=C1)OC(F)(F)F)OC)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H11F3O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50594949
Record name 1-[2-Methoxy-5-(trifluoromethoxy)phenyl]ethan-1-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50594949
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

236.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

468074-91-1
Record name 1-[2-Methoxy-5-(trifluoromethoxy)phenyl]ethan-1-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50594949
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 468074-91-1
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods

Procedure details

To 2-methoxy-5-(trifluoromethoxy)benzaldehyde (1.0 g, 4.5 mmol) in tetrahydrofuran (10 mL) at 0° C. was added a solution of methyl magnesium bromide in tetrahydrofuran (1.6 mL, 3M, 4.7 mmol). The solution was then warmed to room temperature and quenched with saturated aqueous ammonium chloride solution (50 mL). The suspension formed was extracted with ethyl acetate (2×100 mL) and the extracts were dried (MgSO4). Concentration in vacuo yielded the title compound as an oil (1.03 g, 4.4 mmol).
Quantity
1 g
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
10 mL
Type
solvent
Reaction Step One
Quantity
1.6 mL
Type
solvent
Reaction Step One

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
1-[2-Methoxy-5-(trifluoromethoxy)phenyl]ethan-1-ol
Reactant of Route 2
Reactant of Route 2
1-[2-Methoxy-5-(trifluoromethoxy)phenyl]ethan-1-ol
Reactant of Route 3
Reactant of Route 3
1-[2-Methoxy-5-(trifluoromethoxy)phenyl]ethan-1-ol
Reactant of Route 4
Reactant of Route 4
1-[2-Methoxy-5-(trifluoromethoxy)phenyl]ethan-1-ol
Reactant of Route 5
Reactant of Route 5
1-[2-Methoxy-5-(trifluoromethoxy)phenyl]ethan-1-ol
Reactant of Route 6
1-[2-Methoxy-5-(trifluoromethoxy)phenyl]ethan-1-ol

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.